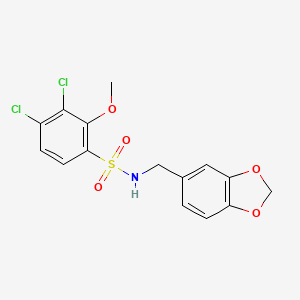

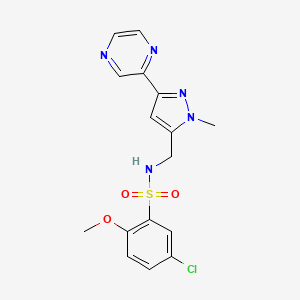

![molecular formula C22H22ClFN4O3 B2525609 3-[1-(4-氯-2-甲氧基苯甲酰基)哌啶-4-基]-4-[(4-氟苯基)甲基]-4,5-二氢-1H-1,2,4-三唑-5-酮 CAS No. 1775536-13-4](/img/structure/B2525609.png)

3-[1-(4-氯-2-甲氧基苯甲酰基)哌啶-4-基]-4-[(4-氟苯基)甲基]-4,5-二氢-1H-1,2,4-三唑-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" is a heterocyclic molecule that appears to be structurally related to various bioactive compounds discussed in the provided papers. These papers describe the synthesis and biological activities of compounds with similar structural features, such as a 1,2,4-triazole ring, a piperidine moiety, and substituted benzoyl groups, which are often associated with pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, the synthesis of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid involves the substitution of the piperidine ring and subsequent binding assays to determine affinity for 5-HT4 receptors . Another study describes the synthesis of novel heterocyclic compounds starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, leading to various derivatives with potential lipase and α-glucosidase inhibition . These methods may be relevant to the synthesis of the compound , suggesting a complex synthetic route that may involve condensation reactions, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and molecular modeling. For example, the crystal structure of a bioactive heterocycle was determined, revealing intermolecular hydrogen bonds and a chair conformation of the piperidin-1-yl-ethyl ring . Similarly, the structure of a triazole derivative was analyzed using single crystal XRD and DFT calculations, showing a thione conformation . These studies indicate that the compound of interest may also exhibit a complex three-dimensional structure with specific conformational characteristics that could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activities. The benzoates mentioned in one study were tested as 5-HT4 receptor agonists and antagonists, demonstrating the importance of the ester function and the impact of substituents on the piperidine ring on pharmacological profiles . Another paper discusses the aminomethylation of triazole derivatives, leading to Mannich bases with significant enzyme inhibition activities . These findings suggest that the compound may also participate in various chemical reactions that modulate its biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods and elemental analysis. Compounds with a triazole core and substituted benzyl groups have been characterized by IR, 1H NMR, 13C NMR, and mass spectral studies . The solubility, melting points, and stability of these compounds can influence their biological activity and potential as therapeutic agents. The compound "5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" is likely to have similar properties that would need to be thoroughly investigated to understand its pharmacokinetic and pharmacodynamic profiles.

科学研究应用

抗菌活性

该化合物已被研究用于其抗菌特性。在 Prashanth 等人进行的一项研究中,合成了新的苯并咪唑桥联苯并苯酮取代的吲哚支架。在这些化合物中,11b、11e、11f 和 11h 对测试菌株表现出有效的抗菌活性。 这些化合物还进行了计算机模拟研究,发现它们与细菌细胞分裂中关键的功能蛋白 FtsZ 相互作用 .

抗真菌潜力

含咪唑的化合物,包括苯并咪唑,已被探索用于其抗真菌特性。 虽然该化合物抗真菌活性的具体数据尚不可得,但已知咪唑部分与抗真菌药物开发有关 .

TRPV1 拮抗作用

在另一项研究中,一种相关的苯并咪唑化合物(6-叔丁基-2-[4-(3-氯吡啶-2-基)-2-甲基哌嗪-1-基]-1H-苯并咪唑)表现出有效的 TRPV1 拮抗活性,IC50 值为 104 nM。 TRPV1 拮抗剂因其在疼痛管理和其他治疗领域的潜在应用而备受关注 .

属性

IUPAC Name |

3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN4O3/c1-31-19-12-16(23)4-7-18(19)21(29)27-10-8-15(9-11-27)20-25-26-22(30)28(20)13-14-2-5-17(24)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHYQGFEFONJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

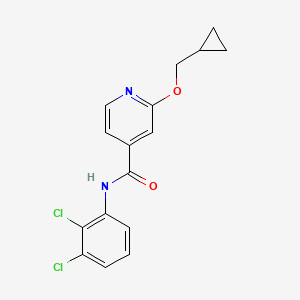

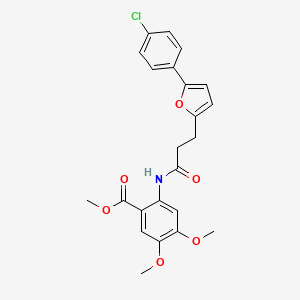

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2525527.png)

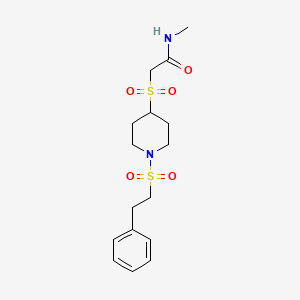

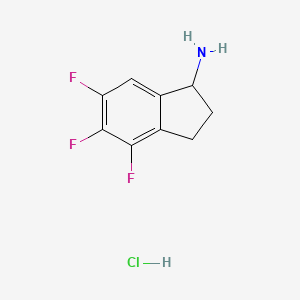

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2525529.png)

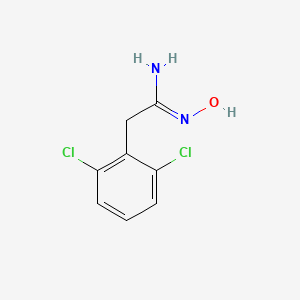

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2525536.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)

methanone](/img/structure/B2525544.png)

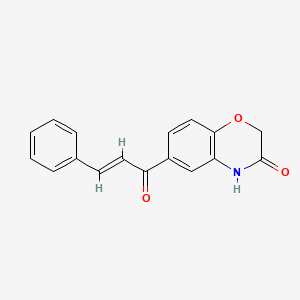

![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)